Bienvenue dans la boutique en ligne BenchChem!

1-Methyl-2-benzimidazolinone

EZH2 inhibition B-cell lymphoma PRC2

This 1‑methyl‑2‑benzimidazolinone is the validated core moiety enabling 3.75‑fold improved WT EZH2 enzymatic potency, ~10‑fold mutant activity gains, and a 22.3‑fold human liver microsomal half‑life increase over tazemetostat in pyridone‑benzamide scaffolds. Compared to unsubstituted benzimidazolinone (mp >300°C, LogP 1.46), its reduced LogP (0.87), single H‑bond donor, and >100°C lower melting point (192–196°C) streamline handling, purification, and ADME profiling. Ideal for next‑generation EZH2/PRC2 inhibitor programs targeting DLBCL and selective chemical probe development. Single‑lot traceability with certificate of analysis ensures batch‑to‑batch reproducibility.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 102976-63-6
Cat. No. B009982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-benzimidazolinone
CAS102976-63-6
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2NC1=O
InChIInChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11)
InChIKeyPYEHNKXDXBNHQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-benzimidazolinone (CAS 102976-63-6) – Technical Baseline for Research Procurement


1-Methyl-2-benzimidazolinone (also known as 3-methyl-1H-benzimidazol-2-one; CAS 102976-63-6, also cataloged under CAS 1849-01-0) is a heterocyclic small molecule belonging to the benzimidazolone class, featuring a fused benzene–imidazole ring system with a methyl substituent at the N1 position . With a molecular formula of C₈H₈N₂O and a molecular weight of 148.16 g/mol, this compound is characterized by a melting point of 192–196 °C, a calculated LogP of approximately 0.87, and a single hydrogen bond donor . It serves as a key pharmacophoric building block in medicinal chemistry, most notably as the privileged moiety in a recently described series of EZH2 inhibitors where its incorporation relative to the parent tazemetostat scaffold produced quantifiable improvements in enzymatic and cellular potency as well as metabolic stability [1].

Why In-Class Benzimidazolone Interchange Is Not Supported by Evidence for CAS 102976-63-6


Although the benzimidazolone scaffold is shared among multiple research compounds, simple substitution at the N1 position fundamentally alters the pharmacological target engagement, physicochemical profile, and metabolic behavior of the resulting molecule . For instance, 1-ethyl-2-benzimidazolinone (1-EBIO) functions as a calcium-activated potassium channel (SK3) activator with an EC₅₀ of 490 µM in T84 cells, a pharmacological activity wholly distinct from the EZH2 inhibitory profile enabled by the 1-methyl variant when incorporated into pyridone-benzamide derivatives . Moreover, the unsubstituted 2-benzimidazolinone possesses a melting point exceeding 300 °C—more than 100 °C higher than the 1-methyl analog—along with a higher LogP (1.46 vs. 0.87) and two hydrogen bond donors instead of one, all of which directly impact solubility, permeability, and formulation behavior [1]. These quantifiable differences in target biology and physicochemical properties mean that benzimidazolone congeners cannot be assumed interchangeable for any given research or industrial application; substitution pattern drives differentiation that is measurable and experimentally consequential.

1-Methyl-2-benzimidazolinone (CAS 102976-63-6) – Comparator-Anchored Quantitative Differentiation Evidence


Superior EZH2 Wild-Type Enzymatic Inhibition: 1-Methyl-2-benzimidazolinone-Containing N40 vs. Tazemetostat

Incorporation of the 1-methyl-2-benzimidazolinone moiety into the pyridone-benzamide scaffold (compound N40) demonstrated significantly enhanced inhibitory activity against EZH2 wild-type (WT) enzyme compared to the clinical-stage EZH2 inhibitor tazemetostat (compound 1) [1]. N40 achieved an IC₅₀ of 0.32 nM against EZH2 WT, representing a 3.75-fold improvement over tazemetostat (IC₅₀ = 1.20 nM) in the same biochemical assay [1]. This improvement is attributable to the specific binding interactions conferred by the 1-methyl-2-benzimidazolinone moiety within the PRC2 binding pocket.

EZH2 inhibition B-cell lymphoma PRC2 Epigenetics

Enhanced Potency Against Clinically Relevant EZH2 Y641 Mutants: N40 vs. Tazemetostat

EZH2 Y641 mutations are prevalent in diffuse large B-cell lymphoma (DLBCL) and are associated with altered substrate specificity. N40, containing the 1-methyl-2-benzimidazolinone moiety, exhibited substantially greater potency against both EZH2 Y641F and Y641N mutants compared to tazemetostat [1]. Against Y641F, N40 showed an IC₅₀ of 0.03 nM versus tazemetostat's 0.37 nM (12.3-fold improvement). Against Y641N, N40 achieved an IC₅₀ of 0.08 nM compared to 0.85 nM for tazemetostat (10.6-fold improvement) [1].

EZH2 mutation Y641F Y641N Drug resistance DLBCL

Ten-Fold Improvement in Cellular Antiproliferative Activity: N40 vs. Tazemetostat in Karpas-422 Lymphoma Cells

In a cellular context, N40 demonstrated robust antiproliferative activity against the EZH2-mutant Karpas-422 B-cell lymphoma cell line, achieving an IC₅₀ of 3.52 ± 1.23 nM [1]. This represented a 9.95-fold improvement over tazemetostat, which exhibited an IC₅₀ of 35.01 ± 1.28 nM in the same cellular assay [1]. Moreover, N40 was shown to arrest Karpas-422 cells in the G₁ phase and induce apoptosis in a dose-dependent manner, along with inhibition of H3K27 trimethylation (H3K27Me3) in cells bearing the EZH2 Y641N mutant [1].

Antiproliferative activity Karpas-422 DLBCL Cellular potency Lymphoma

22-Fold Enhanced Human Liver Microsomal Metabolic Stability: 1-Methyl-2-benzimidazolinone Moiety Effect vs. Tazemetostat

Metabolic stability in human liver microsomes (HLM) is a critical ADME parameter governing in vivo half-life and dosing frequency. N40, containing the 1-methyl-2-benzimidazolinone moiety, exhibited a half-life (T₁/₂) of 177.69 minutes in HLM, compared to only 7.97 minutes for tazemetostat [1]. This 22.3-fold improvement in metabolic stability directly addresses one of the primary limitations of the tazemetostat scaffold and is mechanistically attributable to the reduced oxidative metabolism conferred by the 1-methyl-2-benzimidazolinone substitution [1].

Metabolic stability Human liver microsomes Half-life ADME Clearance

Physicochemical Differentiation: Melting Point and Lipophilicity Comparison with Unsubstituted 2-Benzimidazolinone

Beyond biological activity, the 1-methyl substitution on the benzimidazolone core produces measurable changes in physicochemical properties that are critical for compound handling, formulation, and drug-likeness predictions. 1-Methyl-2-benzimidazolinone exhibits a melting point of 192–196 °C , substantially lower than the unsubstituted 2-benzimidazolinone, which melts at >300 °C [1]. The lower melting point facilitates handling, recrystallization, and thermal processing during synthesis. Additionally, the 1-methyl analog has a measured LogP of 0.87 , compared to 1.46 for the unsubstituted parent , indicating reduced lipophilicity that may favor aqueous solubility. The hydrogen bond donor count is also reduced from two (in the unsubstituted analog) to one in the 1-methyl variant [2], which can reduce metabolic glucuronidation liabilities.

Physicochemical properties Melting point LogP Formulation Solubility

Evidence-Backed Application Scenarios for 1-Methyl-2-benzimidazolinone (CAS 102976-63-6) in Research and Industrial Procurement


EZH2-Targeted Oncology Drug Discovery: Lead Optimization of Pyridone-Benzamide Inhibitors for B-Cell Lymphomas

Research groups and biopharmaceutical companies pursuing EZH2 inhibition as a therapeutic strategy for diffuse large B-cell lymphoma (DLBCL) should prioritize 1-methyl-2-benzimidazolinone as a core building block. As demonstrated by Wu et al. (2024), incorporation of this moiety into the pyridone-benzamide scaffold (yielding compound N40) delivers 3.75-fold improved WT EZH2 enzymatic potency, approximately 10-fold improved activity against Y641F and Y641N clinically relevant mutants, and a 10-fold gain in cellular antiproliferative potency in Karpas-422 lymphoma cells—all benchmarked directly against tazemetostat [1]. These quantitative advantages make this compound a high-value procurement target for medicinal chemistry teams developing next-generation EZH2 inhibitors.

ADME-Focused Medicinal Chemistry: Addressing Metabolic Stability Liabilities in Kinase Inhibitor Scaffolds

The 22.3-fold improvement in human liver microsomal half-life (177.69 min for N40 vs. 7.97 min for tazemetostat) establishes the 1-methyl-2-benzimidazolinone moiety as a strategically important substitution for medicinal chemistry programs where rapid hepatic clearance is a project bottleneck [1]. Procurement of this building block enables systematic exploration of metabolic stability enhancement across diverse kinase inhibitor and epigenetic modulator scaffolds. Its single hydrogen bond donor and reduced LogP (0.87 vs. 1.46 for unsubstituted benzimidazolinone) further contribute to a favorable ADME profile [2].

Selective Kinase and Epigenetic Tool Compound Synthesis: Target Engagement Studies Requiring Defined Pharmacophores

For chemical biology groups developing selective chemical probes for target engagement studies (e.g., EZH2 cellular target modulation as measured by H3K27Me3 inhibition), the 1-methyl-2-benzimidazolinone moiety offers a validated pharmacophoric element with well-characterized structure–activity relationships [1]. In contrast to the structurally similar 1-ethyl-2-benzimidazolinone, which acts as an SK3 potassium channel activator with entirely distinct pharmacology, the 1-methyl analog directs biological activity toward EZH2/PRC2 pathway modulation, enabling clean pharmacological profiling . This target selectivity differentiation is crucial for tool compound development and chemical probe qualification.

Physicochemical Property-Driven Compound Library Design: Balancing Potency with Drug-Likeness Parameters

For computational chemistry and library design teams, the 1-methyl-2-benzimidazolinone core offers a quantifiably advantageous physicochemical profile compared to the unsubstituted 2-benzimidazolinone: melting point reduced by >100 °C (192–196 °C vs. >300 °C) enabling easier handling and purification, LogP reduced by 0.59 units (0.87 vs. 1.46) predicting improved aqueous solubility, and a single hydrogen bond donor reducing potential Phase II metabolic conjugation liabilities [2]. These parameters directly influence library enumeration, virtual screening hit rates, and downstream developability assessments.

Quote Request

Request a Quote for 1-Methyl-2-benzimidazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.